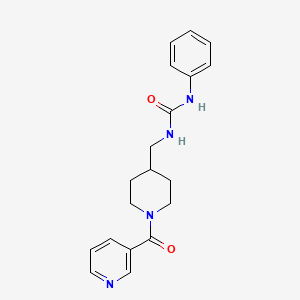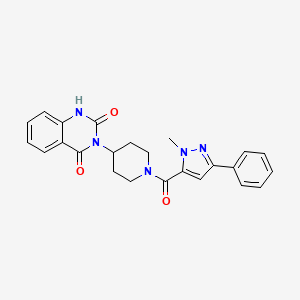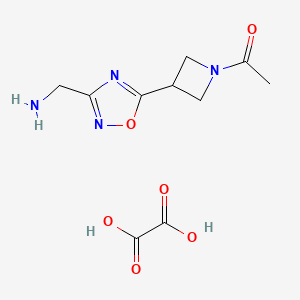
1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the deubiquitinase usp7 , which plays a crucial role in tumorigenesis via multiple cell pathways .
Mode of Action
Compounds with similar structures have been shown to interact with their targets by forming hydrogen bonds .
Biochemical Pathways
This pathway is involved in the regulation of cell growth and apoptosis .
Pharmacokinetics
Similar compounds have shown acceptable bioavailability .
Result of Action
Related compounds have been found to induce apoptosis and cell cycle arrest .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea typically involves multiple steps:
-
Formation of Nicotinoylpiperidine Intermediate: : The initial step involves the reaction of nicotinic acid with piperidine to form 1-nicotinoylpiperidine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
-
Methylation: : The next step involves the methylation of the nicotinoylpiperidine intermediate using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield 1-(1-nicotinoylpiperidin-4-yl)methyl.
-
Urea Formation: : Finally, the methylated intermediate is reacted with phenyl isocyanate (C6H5NCO) to form this compound. This step is typically conducted under mild heating conditions to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions to yield corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylurea moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea has several applications across different scientific fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Nicotinoylpiperidin-4-yl)-3-phenylurea: Lacks the methyl group, potentially altering its binding affinity and biological activity.
1-(Nicotinoylpiperidin-4-yl)methyl-3-(4-methylphenyl)urea: Contains a methyl group on the phenyl ring, which may affect its chemical reactivity and pharmacological properties.
1-(Isonicotinoylpiperidin-4-yl)methyl-3-phenylurea: Features an isonicotinoyl group instead of nicotinoyl, which could influence its interaction with biological targets.
Uniqueness
1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-phenyl-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(16-5-4-10-20-14-16)23-11-8-15(9-12-23)13-21-19(25)22-17-6-2-1-3-7-17/h1-7,10,14-15H,8-9,11-13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXZZIVLQNCRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)
![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)
![3-[1-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2826854.png)





![ethyl 4-[2-({1-oxo-2-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamido]benzoate](/img/structure/B2826864.png)




![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2826873.png)
